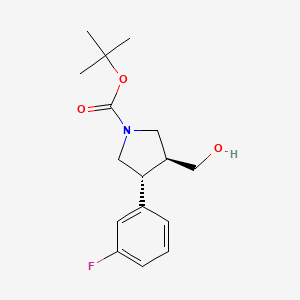

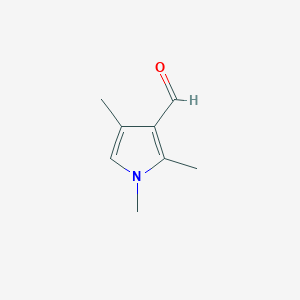

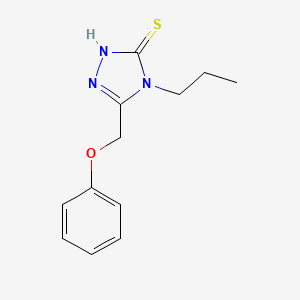

![molecular formula C12H10FN3O3S B1327098 Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142210-68-1](/img/structure/B1327098.png)

Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is a derivative of thiazole, which is a significant scaffold in heterocyclic chemistry and is particularly important in medicinal chemistry. Thiazole and its derivatives are known for their diverse biological activities and are used in various chemical reactions to synthesize novel compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of related thiazole derivatives involves various methods, including one-pot reactions and interactions with different reagents. For instance, the synthesis of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was achieved using trisodium citrate dihydrate as an eco-friendly catalyst through a one-pot tandem Knoevenagel-cyclocondensation reaction . Similarly, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was performed from a bromophenyl-fluorophenyl compound and ammonium acetate in glacial acetic acid . These methods highlight the versatility of thiazole derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by various techniques, including X-ray crystallography, which provides detailed information about the crystal system, space group, and molecular packing. For example, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate crystallizes in the monoclinic system with space group P21/c, and its structure was optimized using DFT calculations . The crystal structure of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate is stabilized by various hydrogen interactions and weak π-π interactions .

Chemical Reactions Analysis

Thiazole derivatives undergo a range of chemical reactions to form new compounds. For instance, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives leads to the formation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives . These reactions are often carried out at room temperature, indicating the efficiency and convenience of the synthetic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are determined through various analytical techniques, including FT-IR, NMR, and mass spectrometry. The compounds exhibit distinct spectroscopic features that confirm their structures. Additionally, properties such as melting points, molecular electrostatic potential maps, and energy differences between frontier molecular orbitals are analyzed to understand the reactivity and stability of these compounds .

科学研究应用

1. Antimicrobial and Anticancer Activities

Compounds containing the thiadiazole structure, including derivatives like Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate, have been studied for their potential antimicrobial and anticancer activities. For instance, Başoğlu et al. (2013) synthesized compounds with thiadiazole structures and found them to possess moderate antimicrobial activity against certain microorganisms. Additionally, Rzeski et al. (2007) noted that similar derivatives showed promise in inhibiting the proliferation of tumor cells, including those derived from cancers of the nervous system and peripheral cancers (Başoğlu et al., 2013); (Rzeski et al., 2007).

2. Noncovalent Interactions and Crystal Structure Analysis

Studies like those by El-Emam et al. (2020) have focused on analyzing the nature of noncovalent interactions in thiadiazole derivatives. These studies provide insights into the molecular interactions and stability of these compounds, which is crucial for understanding their behavior in biological systems (El-Emam et al., 2020).

安全和危害

未来方向

属性

IUPAC Name |

ethyl 5-[(4-fluorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O3S/c1-2-19-12(18)11-16-15-10(20-11)9(17)14-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFBVNXSUOIIAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

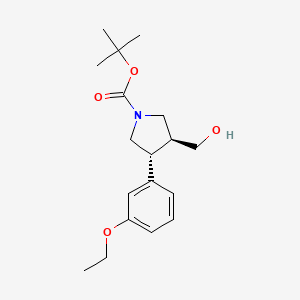

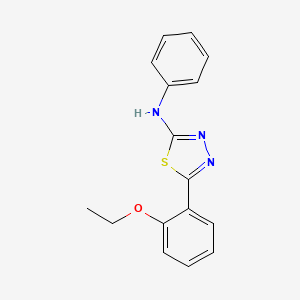

![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)

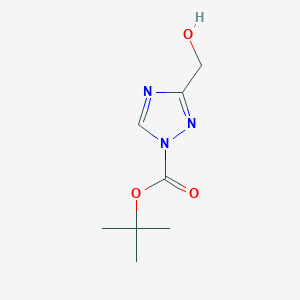

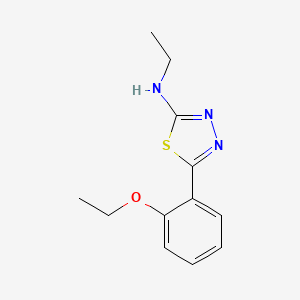

![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)

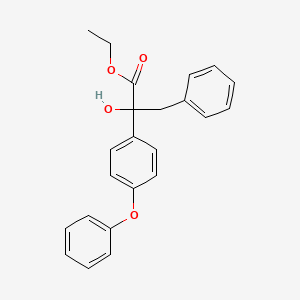

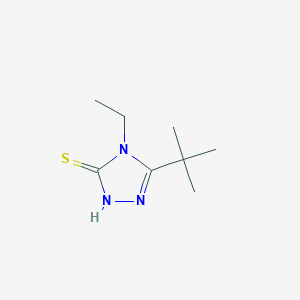

![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)